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Compound of Interest

Compound Name: Paricalcitol-D6

Cat. No.: B2407187 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for

Paricalcitol-D6, a deuterated analog of the synthetic vitamin D receptor activator, Paricalcitol.

This document is intended to serve as a core resource for researchers, scientists, and drug

development professionals, offering detailed information on its properties, safety

considerations, and biological context.

Chemical and Physical Properties
Paricalcitol-D6 is a stable, isotopically labeled form of Paricalcitol. The deuteration is expected

to result in a similar pharmacological profile to the parent compound, with potential differences

in its metabolic fate.[1] The key physical and chemical properties are summarized below.
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Property Value Source

Chemical Formula C27H38D6O3 [MedchemExpress SDS]

Molecular Weight 422.67 g/mol [MedchemExpress SDS]

CAS Number 2070009-67-3 [MedchemExpress SDS]

Appearance White to off-white solid [General knowledge]

Solubility

Soluble in organic solvents

such as ethanol, DMSO, and

dimethyl formamide (DMF).

[General knowledge]

Storage
Store at -20°C for long-term

stability.
[MedchemExpress SDS]

Safety and Handling
The available Safety Data Sheet (SDS) for Paricalcitol-D6 from one supplier states that it is

"Not a hazardous substance or mixture".[1] However, this is in contrast to the safety profile of

the non-deuterated parent compound, Paricalcitol, which is classified with several hazards. It is

crucial for researchers to handle Paricalcitol-D6 with the same precautions as Paricalcitol until

more specific safety data becomes available. Deuteration can alter the metabolic and

toxicological properties of a compound.[2][3]

General Handling Precautions:

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles.

Hand Protection: Wear appropriate chemical-resistant gloves.

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice.

Wash hands before breaks and at the end of the workday.
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In Case of Exposure:

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

Skin Contact: Wash off with soap and plenty of water.

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious

person. Rinse mouth with water.

Toxicological Information
Specific toxicological studies on Paricalcitol-D6 are not publicly available. Therefore, the

toxicological profile of the parent compound, Paricalcitol, should be considered as a primary

reference. The primary toxicity concerns with Paricalcitol are related to its pharmacological

activity as a vitamin D analog, namely hypercalcemia and hyperphosphatemia.[4]

Toxicological Endpoint Data for Paricalcitol (Non-deuterated)

Acute Toxicity Potential for hypercalcemia with overdose.

Carcinogenicity
No evidence of carcinogenicity in standard

assays.

Mutagenicity
Not mutagenic in a battery of in vitro and in vivo

tests.

Teratogenicity
No evidence of teratogenicity at therapeutic

doses.

Reproductive Toxicity
No adverse effects on fertility have been

observed.

Mechanism of Action and Signaling Pathway
Paricalcitol, and by extension Paricalcitol-D6, exerts its biological effects by binding to the

Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. The VDR is a ligand-

activated transcription factor that regulates the expression of numerous genes involved in
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calcium and phosphorus homeostasis, bone metabolism, and cellular proliferation and

differentiation.

The binding of Paricalcitol to the VDR initiates a cascade of molecular events:

Ligand Binding: Paricalcitol enters the target cell and binds to the ligand-binding domain of

the VDR located in the cytoplasm.

Heterodimerization: The VDR-Paricalcitol complex translocates to the nucleus and forms a

heterodimer with the Retinoid X Receptor (RXR).

DNA Binding: This heterodimeric complex then binds to specific DNA sequences known as

Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

Transcriptional Regulation: The binding of the VDR-RXR heterodimer to VDREs modulates

the transcription of these genes, leading to the downstream physiological effects of

Paricalcitol, such as the suppression of parathyroid hormone (PTH) synthesis and secretion.

Below is a diagram illustrating the Vitamin D Receptor signaling pathway.
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Caption: Vitamin D Receptor (VDR) Signaling Pathway.

Experimental Protocols
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Detailed experimental protocols for the safety assessment of Paricalcitol-D6 are not publicly

available. The standard battery of tests for a new chemical entity would typically include

assessments of acute toxicity, repeat-dose toxicity, genotoxicity, carcinogenicity, and

reproductive and developmental toxicity, following guidelines from regulatory agencies such as

the FDA and OECD.

For researchers conducting their own safety assessments, it is recommended to adapt

established protocols for similar vitamin D analogs. Key experimental considerations would

include:

In vitro assays:

Cytotoxicity assays: Using relevant cell lines (e.g., hepatocytes, renal cells) to determine

the concentration at which Paricalcitol-D6 induces cell death.

Genotoxicity assays: Ames test for mutagenicity, and chromosomal aberration or

micronucleus tests in mammalian cells.

In vivo studies (in appropriate animal models):

Acute toxicity: To determine the LD50 and identify signs of toxicity.

Repeat-dose toxicity: To evaluate the effects of sub-chronic and chronic exposure. Key

parameters to monitor would include clinical signs, body weight, food and water

consumption, hematology, clinical chemistry (especially serum calcium and phosphorus),

and histopathology of major organs.

Conclusion
Paricalcitol-D6 is a valuable tool for research in the field of vitamin D biology and drug

development. While its pharmacological properties are expected to be similar to its non-

deuterated counterpart, the limited availability of specific safety data for the deuterated form

necessitates a cautious approach. Researchers should handle Paricalcitol-D6 with the same

level of care as Paricalcitol, utilizing appropriate personal protective equipment and

engineering controls. The information provided in this guide, particularly the understanding of

its mechanism of action, will aid in the design of safe and effective experiments. Further studies

are warranted to fully characterize the safety and toxicological profile of Paricalcitol-D6.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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